molecular formula C11H13BrClNO B1527200 5-bromo-2-chloro-N,N-diethylbenzamide CAS No. 892019-21-5

5-bromo-2-chloro-N,N-diethylbenzamide

Cat. No.: B1527200
CAS No.: 892019-21-5
M. Wt: 290.58 g/mol
InChI Key: HONRUKJXQREPJB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONRUKJXQREPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N,N-diethylbenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials are sourced in bulk, and the reaction is scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

5-bromo-2-chloro-N,N-diethylbenzamide is utilized in various fields of scientific research:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as a precursor for other compounds

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₁H₁₂BrClNO
  • Substituents :
    • Bromine at position 5 on the benzamide ring.
    • Chlorine at position 2 on the benzamide ring.
    • N,N-diethyl groups on the amide nitrogen.

Key Properties :

  • Molecular Weight : ~288.6 g/mol (estimated based on analogs in ).
  • The diethyl groups on the amide nitrogen may improve lipophilicity and metabolic stability compared to mono-alkylated analogs .

Comparison with Structural Analogs

2.1. Substituent Effects on Physical and Chemical Properties
Compound Name Substituents Molecular Formula Key Findings
5-Bromo-2-chloro-N,N-diethylbenzamide 5-Br, 2-Cl, N,N-diethyl C₁₁H₁₂BrClNO Higher lipophilicity than N-ethyl analogs; diethyl groups reduce intermolecular hydrogen bonding .
5-Bromo-2-chloro-N-ethylbenzamide (CAS 150079-92-8) 5-Br, 2-Cl, N-ethyl C₉H₉BrClNO Mono-ethylation allows stronger intermolecular hydrogen bonds, potentially lowering solubility compared to diethyl derivatives .
2-Hydroxy-N,N-diethylbenzamide 2-OH, N,N-diethyl C₁₁H₁₅NO₂ Forms intermolecular hydrogen bonds in solid state; hydroxyl group increases polarity but reduces stability under acidic conditions .
5-Chloro-N,N-diethylbenzamide 5-Cl, N,N-diethyl C₁₁H₁₄ClNO Chlorine at position 5 reduces steric hindrance compared to bromine, potentially enhancing metabolic oxidation .

Key Observations :

  • Lipophilicity : Diethylation increases logP values, favoring membrane permeability.
  • Hydrogen Bonding: N,N-diethylation disrupts intermolecular hydrogen bonds, improving solubility in non-polar solvents .
  • Metabolism : Bromine at position 5 may slow oxidative metabolism compared to chlorine .
2.2. Pharmacological Analogs
Compound Name Substituents Pharmacological Activity
SNC80 ((+)-4-[(α-R)-α-((2S,5S)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide) Piperazinyl-methoxybenzyl, N,N-diethyl δ-opioid receptor agonist; induces dopamine release .
(+)BW373U86 Hydroxybenzyl, N,N-diethyl Partial δ-opioid agonist; lower efficacy than SNC80 .
This compound 5-Br, 2-Cl, N,N-diethyl Unknown biological activity; structural similarity suggests potential CNS activity.

Key Observations :

  • Structural Similarities : All compounds share the N,N-diethylbenzamide backbone, critical for receptor binding.
  • Substituent Impact : The 5-bromo-2-chloro substitution in the target compound may alter receptor affinity compared to methoxy or hydroxy groups in SNC80 and BW373U86 .

Key Observations :

  • Carbodiimide-mediated coupling (EDC/HOBt) is a reliable method for synthesizing bromo/chloro-substituted benzamides .
  • Steric hindrance from diethyl groups may require longer reaction times compared to mono-alkylated analogs.

Metabolic and Stability Profiles

  • This compound : Predicted to undergo hepatic oxidation at the diethyl group, forming dealkylated metabolites. Bromine may slow CYP450-mediated metabolism compared to chlorine .
  • p-Chloro-N,N-diethylbenzamide : Metabolizes to p-chlorohippuric acid in rats, suggesting similar pathways for the target compound .

Biological Activity

5-Bromo-2-chloro-N,N-diethylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

This compound has a molecular formula of C12H14BrClN2O and a molecular weight of approximately 303.6 g/mol. Its structure features a benzamide backbone with bromine and chlorine substituents, which influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of a benzamide derivative followed by N,N-diethylation. The following table summarizes the key steps in its synthesis:

StepReaction TypeConditionsYield (%)
1BrominationNBS, DMF, 0-10°C80
2ChlorinationSOCl2, reflux75
3N,N-DiethylationDiethylamine, THF85

The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. The halogen substituents enhance hydrophobic interactions, while the amide group can form hydrogen bonds, influencing enzyme activity or receptor signaling pathways.

Anticancer Activity

Recent studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines such as breast cancer and osteosarcoma.

Case Study: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis mediated by the downregulation of anti-apoptotic proteins such as Bcl-2.

Pharmacological Applications

This compound is being investigated for its potential use as an SGLT2 inhibitor, which plays a crucial role in glucose homeostasis and is a target for diabetes therapy. The compound's structural features make it a promising candidate for further development in this area.

Table: Comparative Efficacy of SGLT2 Inhibitors

Compound NameIC50 (µM)Mechanism of Action
Canagliflozin10Inhibition of glucose reabsorption
Dapagliflozin8Inhibition of sodium-glucose transport
This compound 15 Potential inhibition via structural similarity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2-chloro-N,N-diethylbenzamide
Reactant of Route 2
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5-bromo-2-chloro-N,N-diethylbenzamide

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